Allyl methyl-d3 sulfoxide
Description
Contextualization of Chiral Sulfoxides in Asymmetric Synthesis
Chiral sulfoxides are a class of organic compounds that have garnered significant attention in the field of asymmetric synthesis. thieme-connect.comresearchgate.netacs.org Their utility stems from the presence of a stereogenic sulfur atom, which can effectively control the stereochemical outcome of a wide range of chemical transformations. thieme-connect.comthieme-connect.com This makes them invaluable as chiral auxiliaries, ligands for transition metals in catalytic processes, and as catalysts themselves. thieme-connect.comresearchgate.netacs.org The ability of chiral sulfoxides to direct the formation of a specific enantiomer of a product is a cornerstone of modern drug development and materials science, where the three-dimensional arrangement of atoms can dictate biological activity or material properties. researchgate.netrsc.orgrsc.org
The effectiveness of chiral sulfoxides in asymmetric synthesis is attributed to several key features. Their synthesis is often straightforward, and they exhibit good stability. thieme-connect.comthieme-connect.com Furthermore, the proximity of the chiral sulfur center to the reaction site allows for excellent stereocontrol. thieme-connect.com Chiral sulfoxides have been successfully employed in a variety of asymmetric reactions, including aldol (B89426) reactions, reductions of ketones, and Diels-Alder reactions, demonstrating their versatility in constructing complex chiral molecules. sorbonne-universite.frresearchgate.net
Role of Isotopic Labeling in Advanced Chemical Research and Mechanistic Elucidation
Isotopic labeling is a powerful technique used to unravel the intricate details of chemical reaction mechanisms. numberanalytics.comnumberanalytics.comias.ac.in This method involves the substitution of an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. numberanalytics.comsymeres.com While isotopes of an element exhibit nearly identical chemical properties, the difference in mass can be detected using various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. ias.ac.inscielo.org.mx
By tracking the position of the isotopic label throughout a chemical reaction, chemists can gain direct evidence for bond-forming and bond-breaking steps, identify reaction intermediates, and distinguish between different possible reaction pathways. numberanalytics.comnumberanalytics.com Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. symeres.comnih.govacs.org The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered. numberanalytics.comacs.org The magnitude of the KIE provides crucial information about the rate-determining step of a reaction and the nature of the transition state. numberanalytics.com Isotopic labeling has been instrumental in elucidating the mechanisms of numerous important organic reactions, including rearrangements and enzymatic transformations. numberanalytics.comslideshare.net
Rationale for Dedicated Investigation into Allyl Methyl-d3 Sulfoxide (B87167)
The focused investigation of allyl methyl-d3 sulfoxide emerges from the intersection of the principles of chiral sulfoxides and isotopic labeling. Allyl methyl sulfoxide itself is a molecule of interest, being a metabolite of garlic-derived organosulfur compounds. medchemexpress.comtaylorandfrancis.comnih.govnih.gov The introduction of a deuterium-labeled methyl group (CD₃) into the allyl methyl sulfoxide structure creates a valuable tool for detailed mechanistic studies.
The deuteration of the methyl group allows researchers to probe the subtle mechanistic details of reactions involving this specific part of the molecule. For instance, in studies of thermal rearrangements or oxidation reactions, tracking the fate of the deuterated methyl group can provide unambiguous evidence for specific bond cleavages or formations. rsc.org This level of mechanistic insight is often difficult to achieve with the unlabeled compound.
Furthermore, the synthesis and study of this compound can contribute to a deeper understanding of the chemistry of sulfoxides in general. By examining the influence of the isotopic label on the reactivity and properties of the molecule, researchers can refine theoretical models and expand the synthetic utility of this important class of compounds. The specific knowledge gained from studying this deuterated derivative can have broader implications for the design of new chiral ligands and catalysts for asymmetric synthesis.
Interactive Data Table: Properties of Allyl Methyl Sulfoxide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈OS | PubChem nih.gov |
| Molecular Weight | 104.17 g/mol | PubChem nih.gov |
| IUPAC Name | 3-methylsulfinylprop-1-ene | PubChem nih.gov |
| CAS Number | 21892-75-1 | PubChem nih.gov |
Interactive Data Table: Applications of Isotopic Labeling
| Application Area | Description | Key Isotope(s) | Source(s) |
|---|---|---|---|
| Mechanistic Elucidation | Tracing reaction pathways and identifying intermediates. | ²H, ¹³C, ¹⁵N, ¹⁸O | numberanalytics.comnumberanalytics.comias.ac.in |
| Metabolism Studies | Following the fate of drugs and other compounds in biological systems. | ²H, ¹³C, ¹⁴C | symeres.comsynmr.in |
| Kinetic Isotope Effect Studies | Determining the rate-determining step of a reaction. | ²H | numberanalytics.comacs.org |
| Structural Analysis | Studying the three-dimensional structure of macromolecules. | ²H, ¹³C, ¹⁵N | symeres.comsynmr.in |
Properties
CAS No. |
1467021-05-1 |
|---|---|
Molecular Formula |
C4H5D3OS |
Molecular Weight |
107.189 |
Purity |
95% min. |
Synonyms |
Allyl methyl-d3 sulfoxide |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Allyl Methyl D3 Sulfoxide
Precursor Synthesis and Regiospecific Deuteration Strategies
The synthesis of the direct precursor, Allyl methyl-d3 sulfide (B99878), is the foundational step. A common laboratory-scale preparation of the non-deuterated analogue, Allyl methyl sulfide, involves the reaction of allyl chloride with sodium hydroxide and methanethiol. wikipedia.org For the deuterated variant, a regiospecific deuteration strategy is paramount to ensure the deuterium (B1214612) atoms are exclusively located on the methyl group.
A highly effective method for this specific labeling is the reaction of a sulfenate anion with a deuterated methylating agent. Sulfenate ions can be generated in situ from β-sulfinyl esters in the presence of a base. The subsequent reaction with an electrophilic trideuteromethylating agent, such as trideuteromethyl tosylate (CD₃OTs), provides the desired trideuteromethyl sulfoxides in high yields and with a high degree of deuteration. organic-chemistry.org This approach offers a direct route to incorporating the trideuteromethyl group.
An alternative strategy involves the S-alkylation of allyl mercaptan (prop-2-ene-1-thiol). The thiol can be deprotonated with a suitable base to form a thiolate, which then acts as a nucleophile, reacting with a deuterated methyl halide (e.g., CD₃I or CD₃Br) to form the target precursor, Allyl methyl-d3 sulfide. This method ensures the regiospecific placement of the deuterium label on the methyl group.
Enantioselective Oxidation Protocols for Sulfide Precursors to Allyl Methyl-d3 Sulfoxide (B87167)
The critical transformation in the synthesis is the asymmetric oxidation of the prochiral Allyl methyl-d3 sulfide to the chiral sulfoxide. rsc.org This requires methodologies that can differentiate between the two lone pairs of electrons on the sulfur atom to deliver the product in high enantiomeric excess (ee).
Chiral Reagent-Based Oxidations
The use of stoichiometric chiral reagents is a classic approach to asymmetric sulfoxidation. Chiral N-sulfonyloxaziridines, for example, can oxidize prochiral sulfides to optically active sulfoxides with moderate to good enantioselectivity. libretexts.org Another class of reagents includes chiral hydroperoxides, which have also been employed for asymmetric sulfoxidations. metu.edu.tr These methods rely on the transfer of an oxygen atom from a chiral molecule to the sulfide, with the inherent chirality of the reagent directing the stereochemical outcome of the reaction. libretexts.orgmetu.edu.tr While effective, these stoichiometric approaches often require the synthesis of complex chiral reagents.
Metal-Catalyzed Asymmetric Sulfoxidations
Catalytic methods are generally preferred from a sustainability and atom economy perspective. acsgcipr.org Several metal-based systems have been developed for the enantioselective oxidation of sulfides.
Key Metal-Catalyzed Sulfoxidation Systems
| Metal System | Chiral Ligand | Oxidant | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Titanium | Diethyl Tartrate (DET) | Hydroperoxide (e.g., CHP) | Often >90% | libretexts.org |
| Vanadium | Chiral Schiff Bases | Hydrogen Peroxide (H₂O₂) | Up to 88% | organic-chemistry.org |
| Iron | Salan Ligands | Hydrogen Peroxide (H₂O₂) | High enantioselectivities | organic-chemistry.org |
The most renowned of these is the Kagan-Modena modification of the Sharpless epoxidation conditions, which utilizes a complex of titanium(IV) isopropoxide, diethyl tartrate (DET), and a hydroperoxide. libretexts.orgacsgcipr.org The replacement of tert-butyl hydroperoxide (TBHP) with cumyl hydroperoxide (CHP) often leads to improved enantioselectivity. libretexts.org Vanadium and iron complexes, particularly with salen-type (salan) ligands, have also emerged as powerful catalysts, often using environmentally benign hydrogen peroxide as the terminal oxidant. libretexts.orgorganic-chemistry.org These catalytic systems provide access to chiral sulfoxides in high yields and with excellent enantioselectivities. organic-chemistry.org
Biocatalytic Approaches to Chiral Sulfoxides
Enzymes offer an exceptionally selective means of performing asymmetric sulfoxidation, often operating under mild conditions. nih.govresearchgate.net A variety of oxidative enzymes have been harnessed for this purpose.
Monooxygenases : Enzymes such as Baeyer-Villiger monooxygenases (BVMOs), cytochrome P450 monooxygenases (P450s), and flavin-containing monooxygenases (FMOs) are widely used. acsgcipr.orgfrontiersin.orgnih.gov They typically use molecular oxygen as the oxidant and a cofactor like NADPH. acsgcipr.orgnih.gov These enzymes can produce chiral sulfoxides in high enantiomeric excess. acsgcipr.org
Peroxidases : These enzymes utilize hydrogen peroxide to achieve the oxidation of sulfides and have been successfully applied to the synthesis of chiral sulfoxides. frontiersin.org
Reductive Resolution : An alternative biocatalytic strategy is the kinetic resolution of a racemic sulfoxide mixture. nih.govfrontiersin.org In this approach, sulfoxide reductases, such as methionine sulfoxide reductase (Msr), selectively reduce one enantiomer of the sulfoxide back to the sulfide, leaving the other enantiomer in high optical purity. nih.govalmacgroup.com
Biocatalysis provides a green and highly selective route to enantiopure sulfoxides, complementing traditional chemical methods. nih.govresearchgate.net
Sulfoxide Synthesis via S-Allylation of Sulfinate Esters
An alternative to the oxidation of sulfides is the construction of the sulfoxide functionality through the reaction of a sulfinate ester with an organometallic reagent. The Andersen synthesis, a foundational method in this area, involves the reaction of a diastereomerically pure sulfinate ester with a Grignard reagent. illinois.edu
In this approach, a sulfinyl chloride is reacted with a chiral alcohol, such as (-)-menthol, to produce a mixture of diastereomeric sulfinate esters. illinois.edu These diastereomers can be separated by recrystallization. Subsequent treatment of a single, pure diastereomer with an allyl Grignard reagent (Allyl-MgBr) results in nucleophilic substitution at the sulfur center with inversion of configuration, yielding the chiral allyl sulfoxide in high enantiopurity. libretexts.orgillinois.edu More recent developments have expanded this chemistry, for instance, by using Pummerer-like conditions to activate sulfinate esters for reaction with allyltrimethylsilane, thereby avoiding rearrangement side reactions. rsc.orgchemrxiv.orgresearchgate.net
Purification and Isotopic Purity Enhancement Techniques for Labeled Sulfoxides
The final stage of the synthesis involves rigorous purification of the Allyl methyl-d3 sulfoxide and confirmation of its isotopic purity.
Purification: The primary impurities in sulfoxide synthesis are the unreacted sulfide precursor and the over-oxidized sulfone byproduct. researchgate.net Standard chromatographic techniques are typically effective for separation.
Column Chromatography: Silica gel chromatography is a common method, though the polar nature of the sulfoxide can sometimes lead to tailing. Using a less reactive stationary phase like alumina or employing reverse-phase chromatography can mitigate degradation of sensitive compounds. researchgate.net
Recrystallization: If the sulfoxide is a solid, recrystallization is an excellent method for achieving high chemical purity. researchgate.net
Solvent Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove certain impurities based on their differing solubilities in immiscible solvents. researchgate.net
Isotopic Purity Analysis: Determining the isotopic enrichment and confirming the position of the label are critical for isotopically labeled compounds. rsc.org A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is typically employed.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the compound, confirming the incorporation of the deuterium atoms. rsc.orgnih.gov The relative abundance of the H/D isotopolog ions can be used to calculate the isotopic purity with high accuracy and sensitivity. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled position, providing a direct measure of isotopic enrichment. rsc.org Concurrently, ²H NMR can be used to directly observe the deuterium signal, confirming its location and providing an accurate determination of isotope abundance. nih.gov
These analytical techniques ensure the final product meets the required specifications for both chemical and isotopic purity, which is typically greater than 98% for stable isotopic standards. criver.com
Scalable Synthetic Approaches for this compound
The industrial-scale synthesis of isotopically labeled compounds such as this compound necessitates methodologies that are not only efficient and high-yielding but also economically viable and amenable to large-scale production. The primary scalable synthetic route to this compound is a two-step process. This process begins with the synthesis of the precursor, Allyl methyl-d3 sulfide, followed by its selective oxidation to the desired sulfoxide.
The initial and most critical step is the introduction of the trideuteromethyl (CD3) group. This is typically achieved through the reaction of an allyl electrophile with a deuterated methylthiol source. A common and scalable method for the synthesis of the non-deuterated analogue, allyl methyl sulfide, involves the reaction of allyl chloride with sodium hydroxide and methanethiol wikipedia.org. This approach can be readily adapted for the deuterated compound by substituting methanethiol with its deuterated counterpart, methanethiol-d3. The synthesis of methanethiol-d3 is a practical and established procedure acs.orgacs.org.
Following the successful synthesis of Allyl methyl-d3 sulfide, the subsequent step is a selective oxidation to yield this compound. A significant challenge in this step is to prevent over-oxidation to the corresponding sulfone. Several scalable methods have been developed for the selective oxidation of sulfides to sulfoxides. These include environmentally friendly approaches using hydrogen peroxide in acetic acid, which is a simple and effective "green" method nih.gov. Another scalable and sustainable method is electrochemical oxidation, which offers high selectivity and avoids the use of traditional oxidizing agents rsc.orgrsc.org.
Below are interactive data tables detailing the two key stages in the scalable synthesis of this compound.
Step 1: Synthesis of Allyl methyl-d3 sulfide
This table outlines a representative scalable synthesis of the sulfide precursor.
| Parameter | Value | Notes |
| Reactant 1 | Allyl Chloride | A common and cost-effective allyl source. |
| Reactant 2 | Methanethiol-d3 | The source of the deuterated methyl group. |
| Base | Sodium Hydroxide | Used to generate the thiolate in situ. |
| Solvent | Water or a biphasic system | Allows for straightforward workup. |
| Temperature | Room Temperature to 50 °C | Mild conditions to avoid side reactions. |
| Typical Yield | >90% | Based on analogous non-deuterated reactions. |
| Scale | Multi-kilogram | The process is amenable to large-scale production. |
Step 2: Selective Oxidation to this compound
This table compares two scalable methods for the selective oxidation of the sulfide to the sulfoxide.
| Parameter | Method 1: Hydrogen Peroxide/Acetic Acid | Method 2: Electrochemical Oxidation |
| Oxidant | 30% Hydrogen Peroxide | Electricity |
| Catalyst/Mediator | Acetic Acid | NaCl (dual role as electrolyte and mediator) rsc.orgrsc.org |
| Solvent | Acetic Acid nih.gov | Acetone/Water rsc.orgrsc.org |
| Temperature | Room Temperature nih.gov | Ambient Temperature rsc.orgrsc.org |
| Selectivity | High for sulfoxide | High for sulfoxide |
| Typical Yield | 90-99% nih.gov | Good to Excellent rsc.orgrsc.org |
| Scalability | Readily scalable | Demonstrated on gram to decagram scale rsc.orgrsc.org |
| Environmental Impact | "Green" oxidant, with water as the primary byproduct. nih.gov | Environmentally friendly, avoids chemical oxidants. rsc.orgrsc.org |
These methodologies provide a robust and scalable pathway for the production of this compound, meeting the demands of industrial-scale synthesis while considering environmental and economic factors.
Mechanistic Investigations of Transformations Involving Allyl Methyl D3 Sulfoxide
Detailed Analysis of Pericyclic Rearrangements
Pericyclic reactions, characterized by their concerted cyclic transition states, are fundamental in organic synthesis. Allyl sulfoxides are well-known to participate in nih.govmdpi.com-sigmatropic rearrangements, a class of pericyclic reactions with significant synthetic utility. nih.govresearchgate.netwikipedia.org The use of allyl methyl-d3 sulfoxide (B87167) in these reactions enables a deeper understanding of the intricate electronic and geometric changes that occur.
The thermal nih.govmdpi.com-sigmatropic rearrangement of an allylic sulfoxide to a sulfenate ester is known as the Mislow-Braverman-Evans rearrangement. maxbrainchemistry.comdrugfuture.comwikipedia.org This reversible process is a cornerstone of organosulfur chemistry, providing a pathway to synthesize allylic alcohols with high stereoselectivity when the intermediate sulfenate ester is trapped by a thiophile. nih.govthermofisher.comwpmucdn.com
The rearrangement proceeds through a concerted, cyclic process. wpmucdn.com Early mechanistic studies by Mislow and colleagues utilized deuterium (B1214612) labeling to confirm the nature of the rearrangement, demonstrating the allylic transposition that occurs between the sulfoxide and sulfenate ester. researchgate.net In this equilibrium, the sulfoxide is generally more stable. nih.gov
Recent studies on dearomative variants of this rearrangement have also employed deuterium-labeled substrates to probe the mechanism. For instance, in a dearomative Mislow-Braverman-Evans rearrangement of aryl sulfoxides, a deuterium-labeled analogue was used in a parallel kinetic isotope effect experiment to elucidate the rate-determining step. nih.govacs.org These experiments underscore the continued importance of deuterium-labeled compounds like allyl methyl-d3 sulfoxide in refining the understanding of even well-established reactions.
The nih.govmdpi.com-sigmatropic rearrangement of allylic sulfoxides proceeds through a highly ordered, five-membered ring transition state. nih.govwikipedia.orgwpmucdn.com This ordered transition state is responsible for the high degree of stereochemical information transfer observed in the reaction. nih.govwpmucdn.com Computational studies, often using density-functional theory (DFT), have been employed to model these transition states and predict their geometries and energies. mdpi.comnih.gov
Analysis of analogous rearrangements, such as those of allylic selenoxides, provides comparative insight. DFT modeling shows that both endo and exo transition states are possible, with the endo conformation generally being preferred for unsubstituted allyl groups. mdpi.com Steric interactions can reverse this preference; for example, a methyl group at the 2-position of the allyl moiety can disfavor the endo transition state due to steric clashes. mdpi.com
The stereochemical outcome of the Mislow-Braverman-Evans rearrangement is dictated by the geometry of this transition state. Generally, there is a strong preference for the formation of the E-alkene (trans) product. wikipedia.org The chirality is efficiently transferred from the sulfur stereocenter to the newly formed C-O bond in the resulting allylic alcohol. nih.govresearchgate.net DFT calculations have been instrumental in understanding factors that can lead to the erosion of enantiopurity, identifying the stereocontrolling step as the protonation of the α-carbon to the sulfoxide in certain dearomative variants. nih.govnih.gov
| Transition State Feature | Description | Consequence |
| Geometry | Concerted, five-membered cyclic structure. wikipedia.orgwpmucdn.com | Allows for simultaneous bond breaking and formation. |
| Conformations | Can adopt endo and exo conformations. mdpi.com | The relative energies of these conformations determine product stereoselectivity. |
| Stereochemical Transfer | Highly ordered, enabling efficient transfer of chirality from sulfur to carbon. nih.govresearchgate.net | High stereoselectivity in the formation of allylic alcohols. |
| Product Geometry | Favors the formation of E (trans) double bonds. wikipedia.org | Influences the geometry of the final product. |
Application of Kinetic Isotope Effects (KIE) for Rate-Determining Step Elucidation
Kinetic isotope effects (KIEs) are a powerful tool for determining reaction mechanisms by comparing the rates of reactions of isotopically substituted molecules. princeton.eduwikipedia.orglibretexts.org The replacement of hydrogen with deuterium (²H or D) often leads to a measurable change in reaction rate, providing information about bond breaking or formation and changes in hybridization at or near the labeled position in the rate-determining step. princeton.edulibretexts.org
Deuterium KIEs (kH/kD) are classified as either primary or secondary. princeton.edu Primary KIEs are observed when a bond to the isotope is broken in the rate-determining step, and they are typically large (kH/kD > 2). libretexts.org Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. princeton.edulibretexts.org These are smaller and can be normal (kH/kD > 1) or inverse (kH/kD < 1), often reflecting changes in hybridization from sp² to sp³ (inverse) or sp³ to sp² (normal). princeton.eduwikipedia.org
In the context of allyl sulfoxide rearrangements, deuterium labeling is crucial. For example, in a dearomative Mislow-Braverman-Evans rearrangement, a parallel experiment with a deuterated aryl sulfoxide and its non-deuterated counterpart yielded a primary KIE value of 2.14. nih.govacs.org This significant value indicates that a proton transfer step is likely the rate-determining step of that specific transformation. nih.govacs.org
For a compound like this compound, the isotopic label is on the methyl group, which is not directly part of the allyl system undergoing rearrangement. In the classic thermal rearrangement, one would expect a negligible or very small secondary KIE. However, in base-catalyzed variants where deprotonation might occur at a different site, the position of the label is critical for interpreting the mechanism.
| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |
| Primary | Bond to the isotope is broken in the rate-determining step. princeton.edu | > 2 libretexts.org | C-H bond cleavage is rate-limiting. |
| Secondary (Normal) | Isotope is not on the bond being broken; reflects change from sp³ to sp² hybridization at the labeled carbon. princeton.eduwikipedia.org | > 1 (e.g., 1.1 - 1.2) princeton.edu | Loosening of C-H bonds in the transition state. |
| Secondary (Inverse) | Isotope is not on the bond being broken; reflects change from sp² to sp³ hybridization at the labeled carbon. princeton.eduwikipedia.org | < 1 (e.g., 0.8 - 0.9) princeton.edu | Tightening of C-H bonds in the transition state. |
Oxygen kinetic isotope effects, using the heavy isotope ¹⁸O, can provide valuable information about bond-cleavage events involving oxygen. In sulfoxide transformations, ¹⁸O labeling of the sulfoxide oxygen can confirm whether the S-O bond is cleaved in the rate-determining step. For example, ¹⁸O leaving group KIEs have been used to determine that C-O bond scission is largely rate-determining in the β-galactosidase-catalyzed hydrolysis of certain substrates. nih.gov
In the context of the Mislow-Braverman-Evans rearrangement, ¹⁸O-labeling experiments have been conducted primarily as crossover studies to confirm the intramolecularity of the reaction. nih.govacs.org In these experiments, a mixture of an ¹⁸O-labeled sulfoxide and a structurally different, unlabeled sulfoxide is allowed to react. The absence of crossover products (i.e., the ¹⁸O label appearing in the alcohol derived from the unlabeled sulfoxide) confirms that the rearrangement is an intramolecular process. nih.govacs.org Furthermore, these studies confirm that the oxygen atom in the final alcohol product originates from the sulfoxide group, as no loss of the ¹⁸O label is observed in the product. nih.govacs.org
Stereochemical Course of Reactions Mediated by this compound
The Mislow-Braverman-Evans rearrangement is renowned for its high degree of stereoselectivity. maxbrainchemistry.comnih.gov The reaction facilitates the transfer of chirality from the stereogenic sulfur atom of the allylic sulfoxide to a new stereocenter on the carbon adjacent to the oxygen in the allylic alcohol product. nih.govwikipedia.orgresearchgate.net This efficient transfer of stereochemical information is a direct consequence of the highly ordered, cyclic transition state of the nih.govmdpi.com-sigmatropic shift. nih.govnih.gov
The use of an enantiomerically pure allylic sulfoxide leads to the formation of an optically active allylic alcohol. thermofisher.com This synthetic utility has been widely exploited in the stereoselective construction of complex molecules, including natural products and pharmaceuticals. nih.govnih.gov The predictable stereochemical outcome makes it a valuable tool in asymmetric synthesis. researchgate.net
However, because the rearrangement is a reversible equilibrium, prolonged reaction times or elevated temperatures can lead to racemization of the starting sulfoxide, which can, in turn, cause an erosion of the enantiopurity of the product. thermofisher.comwpmucdn.com DFT computational studies have helped to rationalize this loss of enantiopurity in certain systems, attributing it to the reversible protonation of the carbon alpha to the sulfoxide. nih.govnih.gov The stereochemical integrity of reactions involving this compound would be expected to follow these same principles, with the deuterium labeling serving as a silent marker that does not typically influence the stereochemical outcome but is invaluable for the mechanistic studies described above.
Elucidation of Reaction Intermediates and Transition State Structures
The mechanistic pathways of transformations involving this compound and related compounds have been scrutinized through a combination of computational and experimental techniques. These studies have been crucial in identifying key reaction intermediates and characterizing the transition state structures that govern the stereochemical outcomes and reaction kinetics of processes such as the Mislow–Braverman–Evans rearrangement.
The key researchgate.netnih.gov-sigmatropic rearrangement itself proceeds through a highly ordered, cyclic transition state. nih.govnih.gov Computational models have been instrumental in visualizing these transition states and calculating their energies, which are essential for predicting reaction feasibility and stereoselectivity. nih.govacs.org The stereochemistry of the final allylic alcohol product is directly transferred from the C–S bond of the initial allylic sulfoxide through this well-defined transition state. nih.gov
Experimental studies using isotopically labeled compounds like this compound have provided concrete evidence for the proposed intermediates. In one such study, high-vacuum flash pyrolysis of this compound was used to generate and isolate reaction intermediates in a solid argon matrix at low temperatures. rsc.org This technique, combined with IR and UV/Vis spectroscopy, allowed for the unambiguous characterization of radical intermediates. The observed isotopic shifts in the IR spectra of the deuterated species compared to the non-deuterated analogue were in excellent agreement with computed values, confirming the identity of the intermediates. rsc.org
The table below summarizes key findings from computational studies on the rearrangement of a model methyl sulfoxide substrate, highlighting the relative free energies of intermediates and transition states along the reaction coordinate.
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| 19a' | Prereacting complex (KOtBu coordinated to sulfoxide) | 2.7 |
| [19'–20']a | Transition state for deprotonation | 12.6 |
| 20a' | Intermediate after deprotonation | 5.9 |
| [20'–21']a | Transition state for protonation | 13.2 |
| 21a' | Intermediate complex after protonation | 8.2 |
| 22a' | Unstable rearrangement precursor | 7.3 |
| [22'–23]a-S | Transition state for researchgate.netnih.gov-sigmatropic rearrangement | 13.4 |
These computational findings underscore the reversible nature of the initial steps, which can lead to an erosion of enantiopurity in certain cases. nih.govresearchgate.net The protonation of the α-carbon to the sulfoxide is identified as a key stereocontrolling step, generating the specific intermediate that proceeds to the researchgate.netnih.gov-sigmatropic rearrangement. researchgate.net The energy difference between competing protonation transition states, influenced by steric factors, ultimately dictates the enantiomeric excess of the product. nih.govacs.org
Sophisticated Spectroscopic and Advanced Analytical Characterization of Allyl Methyl D3 Sulfoxide
Deuterium (B1214612) Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Site Specificity
Deuterium (²H) NMR spectroscopy is a primary and direct method for confirming the presence and location of deuterium labels within a molecule. Unlike proton (¹H) NMR, which detects hydrogen nuclei, ²H NMR specifically detects deuterium nuclei. For Allyl methyl-d3 sulfoxide (B87167), this technique provides unequivocal evidence of deuteration at the methyl group.
The key advantages of using ²H NMR for this purpose are its high specificity and the low natural abundance of deuterium, which means any observed signal is almost exclusively from the enriched site. In the ¹H NMR spectrum, the introduction of deuterium at the methyl position results in the disappearance or significant reduction in the intensity of the methyl proton signal. Conversely, the ²H NMR spectrum will display a distinct resonance signal corresponding to the -CD₃ group. nih.govstudymind.co.uk This confirms not only the successful incorporation of deuterium but also its precise location (site specificity), ruling out any unintended isotopic scrambling during synthesis. The isotopic purity can be quantified by comparing the integration of the deuterium signal against a known standard.
Table 1: Comparative ¹H and ²H NMR Data for Allyl Methyl Sulfoxide and its Deuterated Analog
| Nucleus | Compound | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|---|---|
| ¹H | Allyl methyl sulfoxide | -CH₃ | ~2.6 | Singlet | Signal integrates to 3 protons. |
| ¹H | Allyl methyl-d3 sulfoxide | -CH₃ | N/A | N/A | Signal is absent or significantly diminished. |
| ²H | this compound | -CD₃ | ~2.6 | Singlet | Confirms site-specific isotopic labeling. |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Advanced Carbon-13 and Proton NMR Techniques for Electronic and Stereochemical Analysis
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment and connectivity of atoms in the molecule. rsc.org For this compound, these techniques reveal the structure of the allyl group and the sulfoxide moiety.
In the ¹H NMR spectrum, signals corresponding to the vinyl (-CH=CH₂) and the allylic methylene (B1212753) (-CH₂-) protons are observed with characteristic chemical shifts and coupling patterns. nih.gov In the ¹³C NMR spectrum, distinct resonances are expected for the three carbons of the allyl group and the deuterated methyl carbon. oregonstate.eduoregonstate.edu A key feature in the ¹³C spectrum is the coupling between the carbon and deuterium atoms of the -CD₃ group. Due to the spin (I=1) of deuterium, the methyl carbon signal appears as a multiplet (typically a 1:3:6:7:6:3:1 septet), which is a definitive confirmation of the C-D bonds. oregonstate.edu
For stereochemical analysis, advanced NMR methods can be employed. The use of chiral shift reagents can induce chemical shift differences between the enantiomers of the sulfoxide, allowing for the determination of enantiomeric purity by ¹H NMR. gsartor.org Furthermore, two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different protons, which can help in assigning the relative stereochemistry in more complex structures. wordpress.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Atom Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | =CH₂ | ~5.3 - 5.5 | Diastereotopic protons, complex multiplicity. |
| ¹H | -CH= | ~5.8 - 6.0 | Multiplet. |
| ¹H | -S(O)-CH₂- | ~3.4 - 3.6 | Multiplet. |
| ¹³C | =CH₂ | ~122 | |
| ¹³C | -CH= | ~130 | |
| ¹³C | -S(O)-CH₂- | ~60 |
| ¹³C | -CD₃ | ~40 | Signal appears as a septet due to ¹³C-²H coupling. |
Note: Chemical shifts are predicted values and are subject to solvent effects. pitt.edudu.edu
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding. nih.gov
For this compound, the most prominent feature in the IR spectrum is the strong S=O stretching vibration, typically observed in the 1000-1100 cm⁻¹ region. The exact frequency of this band is sensitive to the molecular conformation and the presence of hydrogen bonding. In solution, changes in the S=O band can indicate self-association or interaction with protic solvents. nih.gov
Another key diagnostic feature is the presence of C-D stretching vibrations for the deuterated methyl group. These bands appear in a distinct region of the spectrum (~2100-2250 cm⁻¹) that is typically free from other fundamental vibrations, providing clear and unambiguous evidence of deuteration. This is in contrast to the C-H stretching vibrations, which occur at higher frequencies (~2900-3100 cm⁻¹). Analysis of the vibrational spectra, often aided by computational methods, can provide insights into the different stable conformations of the molecule in various states (solid, liquid, or in solution). acs.org
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Significance |
|---|---|---|---|
| C-H Stretch (allyl) | IR, Raman | ~3000 - 3100 | Confirms presence of allyl group C-H bonds. |
| C-D Stretch (methyl) | IR, Raman | ~2100 - 2250 | Confirms presence and integrity of the -CD₃ group. |
| C=C Stretch (alkene) | IR, Raman | ~1640 | Characteristic of the allyl double bond. |
High-Resolution Mass Spectrometry for Precise Isotopic Composition and Purity Verification
High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds. acs.orgscience.gov It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its elemental formula and, crucially, its isotopic composition. nih.gov
The introduction of three deuterium atoms in place of three hydrogen atoms increases the molecular weight of Allyl methyl sulfoxide by approximately 3.0188 Da. HRMS can measure this mass difference with high precision, confirming the successful incorporation of the label. Furthermore, HRMS can resolve the signals from molecules with different numbers of deuterium atoms (isotopologues). nih.gov By analyzing the relative intensities of these signals in the mass spectrum, the isotopic purity and distribution can be accurately calculated. researchgate.net This is critical for verifying that the sample consists predominantly of the desired D3-labeled compound and for quantifying lower-labeled or unlabeled species. nih.gov
Table 4: Theoretical Exact Masses for Allyl Methyl Sulfoxide Isotopologues
| Compound | Formula | Isotopic Label | Theoretical Monoisotopic Mass (Da) |
|---|---|---|---|
| Allyl methyl sulfoxide | C₄H₈OS | D₀ | 104.0347 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images (enantiomers). rsc.orgwiley-vch.de Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of a chiral molecule.
Electronic circular dichroism (ECD) is a powerful method for this purpose. nih.gov It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. chiralabsxl.com The resulting ECD spectrum is unique to a specific enantiomer; its mirror image enantiomer will produce a spectrum of equal magnitude but opposite sign. chiralabsxl.com While empirical rules exist, the most reliable method for assigning the absolute configuration of novel or complex sulfoxides involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.govresearchgate.netresearchgate.net A good match between the experimental and calculated spectra for a given configuration allows for an unambiguous stereochemical assignment. nih.gov
Strategic Applications of Allyl Methyl D3 Sulfoxide in Complex Organic Synthesis
Utilization as a Chiral Auxiliary for Asymmetric Induction in Carbon-Carbon Bond Formation
The sulfinyl group of allyl methyl-d3 sulfoxide (B87167) is a powerful chiral auxiliary, a chemical entity that directs the formation of a new stereocenter with a high degree of stereoselectivity. illinois.edu The effectiveness of the sulfoxide in diastereoselective reactions is attributed to the steric and electronic differences between the substituents on the stereogenic sulfur atom: a lone pair of electrons, an oxygen atom, and two distinct carbon groups (the allyl and the methyl-d3 groups). illinois.edu This inherent chirality allows the sulfoxide to differentiate between the two faces of a nearby reactive center, such as a double bond or an enolate.
In the context of carbon-carbon bond formation, chiral allyl sulfoxides like allyl methyl-d3 sulfoxide are instrumental in reactions such as aldol-type condensations and allylic alkylations. nih.govresearchgate.net The sulfoxide group can influence the facial selectivity of an approaching electrophile or nucleophile. For instance, in the addition of a nucleophile to the allyl group, the sulfoxide can direct the attack to one of the two diastereotopic faces of the double bond, leading to the formation of a new carbon-carbon bond with a specific stereochemistry.
The general mechanism often involves the coordination of a Lewis acid to the sulfoxide oxygen, which enhances the electrophilicity of the allyl group and locks the conformation, presenting one face of the double bond for stereoselective attack. The deuterium (B1214612) labeling in this compound serves as a mechanistic probe, allowing researchers to confirm that the methyl group is not involved in the primary bond-forming events and to trace its position throughout the reaction sequence. researchgate.netnih.gov
Table 1: Asymmetric Induction in Allylic Addition Reactions
| Reaction Type | Role of Allyl Sulfoxide | Typical Diastereomeric Excess (d.e.) |
|---|---|---|
| Michael Addition | Directs conjugate addition of nucleophiles | >90% |
| Aldol (B89426) Condensation | Controls stereochemistry of homoallylic alcohol | 85-98% |
| Allylic Alkylation | Directs SN2' displacement of leaving groups | >95% |
Role in Stereoselective Functionalization and Derivatization Reactions
Beyond carbon-carbon bond formation, this compound is a valuable reagent for a broader range of stereoselective functionalization and derivatization reactions. The chiral sulfinyl moiety can direct the addition of various functional groups across the allyl double bond or at adjacent positions. This includes reactions like epoxidation, dihydroxylation, and halogenation.
The principle remains the same: the chiral sulfoxide creates a diastereotopic environment that favors the introduction of a new functional group from a specific direction, resulting in a product with high optical purity. frontiersin.orgrsc.org For example, in an asymmetric epoxidation of the allyl group, the oxidizing agent will preferentially attack one face of the double bond due to the steric and electronic influence of the nearby sulfoxide.
Furthermore, the sulfoxide group itself can be transformed. After it has served its purpose of inducing chirality, the sulfinyl group can be removed or converted into other functionalities. This versatility enhances its utility in synthesis, as it is not just a temporary directing group but can be a handle for further molecular elaboration. The use of the deuterated variant, this compound, is particularly insightful in studies aimed at understanding the mechanisms of these functionalization reactions, ensuring the labeled methyl group remains intact and uninvolved unless specifically targeted. nih.govmusechem.com
Application in Heteroatom-Directed or Sulfoxide-Mediated Reactions
The lone pairs of electrons on both the sulfur and oxygen atoms of the sulfoxide group allow it to act as a ligand and coordinate to metal centers or other Lewis acidic reagents. illinois.edu This coordinating ability is central to its application in heteroatom-directed and sulfoxide-mediated reactions. By coordinating to a reagent, the sulfoxide can deliver it to a specific site within the molecule, leading to highly regioselective and stereoselective transformations.
For instance, in a directed C-H functionalization, a transition metal catalyst might first coordinate to the sulfoxide oxygen. researchgate.net This brings the catalytic center into close proximity to a specific C-H bond, enabling its selective activation and subsequent functionalization. This type of intramolecular delivery system is a powerful strategy for achieving reactions at positions that would otherwise be unreactive.
Chiral sulfoxides like this compound have been shown to be effective in promoting reactions such as the regioselective synthesis of allylic acetates from olefins via C-H oxidation. researchgate.net Mechanistic investigations using isotopically labeled compounds like this compound can provide definitive evidence for the proposed coordination and delivery pathway by tracking the intact CD₃ group through the catalytic cycle. researchgate.netnih.gov
Strategic Integration into Multi-Step Synthesis of Structurally Intricate Molecules
In a total synthesis campaign, a fragment containing the allyl sulfoxide can be prepared and then elaborated upon. The sulfoxide directs one or more stereoselective reactions to build up the molecular framework. Once its stereodirecting role is complete, the sulfoxide can be reductively removed or transformed into another required functional group, demonstrating its versatility as a synthetic tool.
While specific total syntheses employing the deuterated "this compound" are not prominently documented, the strategic use of its non-deuterated counterpart and other chiral allyl sulfoxides is well-established. These reagents have been key in syntheses where the controlled formation of stereogenic centers is paramount. The "-d3" label would be incorporated in such a synthesis primarily for academic studies to precisely map the reaction pathway and intermediates, further refining the synthetic methodology. researchgate.netnih.gov
Computational and Theoretical Chemistry Studies on Allyl Methyl D3 Sulfoxide
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic characteristics of allyl methyl-d3 sulfoxide (B87167). These calculations can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior. Methods such as Density Functional Theory (DFT) are commonly employed to determine a range of electronic properties and reactivity descriptors. mdpi.com
A variety of reactivity descriptors can be calculated to quantify the chemical behavior of allyl methyl-d3 sulfoxide. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.
Calculated Reactivity Descriptors for a Model Sulfoxide
| Descriptor | Definition | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential (IP) | The energy required to remove an electron. | A lower IP suggests a greater tendency to act as an electron donor. |
| Electron Affinity (EA) | The energy released when an electron is added. | A higher EA indicates a greater ability to act as an electron acceptor. |
| Electronegativity (χ) | The tendency of the molecule to attract electrons. | Influences the polarity of bonds and intermolecular interactions. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | A higher hardness value suggests greater stability. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | A higher softness value indicates greater reactivity. |
| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. | Useful for predicting reactivity in polar reactions. |
This table is illustrative and based on general principles of reactivity descriptors for sulfoxides.
Density Functional Theory (DFT) Investigations of Reaction Pathways and Energy Profiles
For this compound, several reaction pathways are of interest, particularly oxidation and thermal rearrangements. The oxidation of the sulfoxide to a sulfone is a common reaction for this class of compounds. DFT calculations can model the interaction of the sulfoxide with an oxidizing agent, determining the activation energy for the reaction and the structure of the transition state. researchgate.net
Another important reaction is the researchgate.netnih.gov-sigmatropic rearrangement, a characteristic reaction of allyl sulfoxides. This process involves the migration of the allyl group from the sulfur to the oxygen atom. DFT calculations can map out the potential energy surface of this rearrangement, identifying the concerted, cyclic transition state and predicting the activation barrier. The energy profile for such a reaction would typically show the relative energies of the reactant (this compound), the transition state, and the product (an allyl sulfenate).
Illustrative Energy Profile for a researchgate.netnih.gov-Sigmatropic Rearrangement
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound | 0 |
| Transition State | Cyclic five-membered ring structure | ΔE‡ (Activation Energy) |
| Product | Allyl methyl-d3 sulfenate | ΔErxn (Reaction Energy) |
This table represents a hypothetical energy profile for a characteristic reaction of allyl sulfoxides.
Conformer Search and Potential Energy Surface Analysis of this compound
The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.czlibretexts.orgwikipedia.org For this compound, the PES would be a function of the dihedral angles associated with the C-C, C-S, and S-C bonds. By systematically rotating these bonds and calculating the corresponding energy, a detailed map of the conformational landscape can be generated. scispace.com
Computational studies on similar alkyl sulfoxides have shown that only a few stable conformers typically exist due to steric interactions. scispace.com For this compound, the interactions between the allyl group, the deuterated methyl group, and the sulfoxide oxygen will dictate the preferred conformations. The results of a conformer search would typically be presented in a table listing the relative energies and key dihedral angles of the stable conformers.
Hypothetical Stable Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-S-C) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | ~60° (gauche) |
| 2 | 1.5 | ~180° (anti) |
| 3 | 2.1 | ~-60° (gauche) |
This table is a hypothetical representation of the results of a conformer search.
Prediction and Validation of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. researchgate.netnih.govchemaxon.commdpi.comresearchgate.netresearchgate.net For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be of particular interest.
Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational frequencies of the molecule's bonds. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in the IR spectrum. researchgate.netresearchgate.net The S=O stretching frequency in sulfoxides is a characteristic and intense band, typically appearing in the range of 1000-1100 cm-1. aip.org Computational predictions can help in the precise assignment of this and other vibrational modes, such as the C-H, C-D, and C=C stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts are sensitive to the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR shielding tensors, which can be converted to chemical shifts. researchgate.netchemaxon.com For this compound, one could predict the 1H, 13C, and even 17O NMR spectra. The deuteration of the methyl group would lead to the absence of its signal in the 1H NMR spectrum and a characteristic multiplet in the 13C NMR spectrum due to C-D coupling.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Feature | Predicted Value |
|---|---|---|
| IR Spectroscopy | S=O stretch | ~1050 cm-1 |
| 13C NMR | CD3 carbon | ~40 ppm (with C-D coupling) |
| 1H NMR | Allylic protons | 3.0-4.0 ppm |
| 1H NMR | Vinylic protons | 5.0-6.0 ppm |
This table provides hypothetical predicted spectroscopic data based on typical values for similar compounds.
Analysis of Isotopic Effects on Molecular Properties and Reaction Dynamics
The replacement of hydrogen with deuterium (B1214612) in the methyl group of allyl methyl sulfoxide introduces isotopic effects that can be studied computationally. acs.orgacs.org These effects arise from the difference in mass between hydrogen and deuterium, which primarily affects the vibrational frequencies of the C-D bonds compared to C-H bonds.
Kinetic Isotope Effects (KIEs): One of the most significant consequences of isotopic substitution is the kinetic isotope effect, which is the change in the rate of a chemical reaction upon isotopic substitution. acs.orgrutgers.eduresearchgate.netnih.gov If a C-H bond to the methyl group is broken in the rate-determining step of a reaction, substituting it with a C-D bond will typically slow down the reaction, leading to a primary KIE (kH/kD > 1). DFT calculations can be used to predict KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species.
Equilibrium Isotope Effects (EIEs): Isotopic substitution can also affect the position of a chemical equilibrium. This is known as the equilibrium isotope effect. EIEs are generally smaller than KIEs but can be significant in certain cases. Computational methods can predict EIEs by calculating the thermodynamic properties of the isotopic molecules.
Effects on Molecular Properties: The change in vibrational frequencies due to deuteration can also have subtle effects on other molecular properties. For example, the bond lengths and angles may be slightly altered. While these changes are typically small, they can be calculated using high-level quantum chemical methods. The analysis of these isotopic effects provides a deeper understanding of the relationship between molecular structure, mass, and chemical behavior. tue.nl
Emerging Research Avenues and Future Perspectives for Allyl Methyl D3 Sulfoxide
Development of Novel Catalytic Systems for Sulfoxide (B87167) Transformations
The selective oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis. nih.gov For isotopically labeled compounds like Allyl Methyl-d3 Sulfoxide, achieving high efficiency and selectivity without isotopic scrambling is paramount. Research is increasingly focused on developing novel catalytic systems that are mild, efficient, and environmentally benign.
One promising area is the development of transition-metal-free catalytic systems . For instance, a system using bromine (Br₂) and sodium nitrite (B80452) (NaNO₂) with molecular oxygen as the terminal oxidant has shown high efficiency for converting various sulfides to sulfoxides under mild, acid-free conditions. nih.gov This method's high selectivity for sulfoxides over sulfones is particularly advantageous. nih.gov Another metal-free approach combines ammonium (B1175870) nitrate, ammonium hydrogen sulfate, and a catalytic amount of ammonium bromide for a rapid and selective oxidation at room temperature. scielo.br Such systems, which utilize inexpensive and readily available reagents, could be adapted for the synthesis of this compound from its corresponding sulfide (B99878) precursor, Allyl methyl-d3 sulfide. nih.govscielo.br
Photocatalysis represents another frontier, offering green and sustainable routes for sulfoxide synthesis. A visible-light-driven photocatalytic method has been developed for the aerobic oxidation of sulfides, which operates in the gas phase with low catalyst loading and uses air as the oxidant. rsc.org This heterogeneous system is recyclable and highly selective, making it an attractive potential method for producing deuterated sulfoxides. rsc.org
Metal-based catalysts continue to be refined for enhanced performance. Molybdenum-based catalysts, such as MoO₃ with hydrogen peroxide, have demonstrated efficient and chemoselective oxidation of sulfides. cdnsciencepub.com Chiral metal complexes, including those with vanadium and iron, are being used for asymmetric oxidation, which could open pathways to enantiomerically enriched isotopically labeled sulfoxides. organic-chemistry.orgresearchgate.net The development of catalysts that can operate in environmentally friendly solvents like water or under solvent-free conditions is also a significant trend. frontiersin.orgnih.gov
| Catalytic System | Key Features | Potential Application for this compound |
| Transition-Metal-Free | Utilizes reagents like Br₂/NaNO₂ or ammonium salts; mild conditions; high selectivity. nih.govscielo.br | Offers a cost-effective and selective route to this compound, minimizing over-oxidation. |
| Photocatalysis | Uses visible light and air; heterogeneous and recyclable catalyst. rsc.org | Provides a green and sustainable synthesis method, potentially with high atom economy. |
| Metal-Based Catalysis | Employs metals like Mo, V, Nb, Ti; can be tuned for high selectivity and asymmetric synthesis. cdnsciencepub.comwiley-vch.deacs.orgresearchgate.net | Enables precise control over the oxidation process and access to chiral versions of the target compound. |
| Biocatalysis | Utilizes enzymes (e.g., monooxygenases) for high enantioselectivity. nih.govacsgcipr.orgscholarsresearchlibrary.com | Offers a pathway to enantiopure (R)- or (S)-Allyl Methyl-d3 Sulfoxide. |
Exploration of Alternative Synthetic Routes and Methodologies
Beyond the direct oxidation of sulfides, research into alternative synthetic routes provides new avenues for the preparation of this compound. These methods often involve novel C-S bond formation strategies or the manipulation of different sulfur-containing precursors.
A particularly relevant and direct method involves the trideuteromethylation of sulfenate ions . A recently developed procedure utilizes inexpensive deuterated methyl tosylate (CD₃OTs) as an electrophilic source to react with sulfenate anions generated in situ from β-sulfinyl esters. organic-chemistry.org This approach yields trideuteromethyl sulfoxides with a high degree of deuteration, presenting a direct and efficient pathway to compounds like this compound. organic-chemistry.org
The construction of the C–S bond is a fundamental strategy for synthesizing sulfur compounds. mdpi.com Modern protocols are moving away from traditional methods that use aryl halides, instead employing substrates like diazo compounds or simple arenes. mdpi.com Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for forming C-S bonds. For example, aryl sulfoxides can be synthesized via palladium-catalyzed arylation of sulfenate anions. thieme-connect.com Adapting these C-S coupling strategies could provide alternative and flexible routes to the allyl-S(O)-CD₃ core structure.
Enzymatic and chemoenzymatic approaches are also gaining traction. Biocatalytic methods, using enzymes like monooxygenases or reductases, can offer exceptional stereoselectivity in the synthesis of chiral sulfoxides. nih.govalmacgroup.com For example, the stereoselective reduction of a racemic sulfoxide can yield an enantiopure sulfoxide and the corresponding sulfide, a process known as kinetic resolution. nih.govalmacgroup.com These biocatalytic systems could be engineered to produce specific enantiomers of this compound.
| Synthetic Methodology | Description | Relevance to this compound |
| Trideuteromethylation of Sulfenate Ions | Involves reacting a sulfenate anion with a trideuteromethylating agent like CD₃OTs. organic-chemistry.org | A direct and efficient route to introduce the methyl-d3 group, ensuring high isotopic purity. |
| Novel C-S Bond Formation | Utilizes non-halide substrates and radical pathways or transition metal catalysis to construct the carbon-sulfur bond. mdpi.com | Provides flexibility in precursor selection and synthetic design. |
| Andersen-type Synthesis | Nucleophilic displacement on a chiral sulfinate ester with an organometallic reagent. wiley-vch.de | A classic and reliable method for producing enantiomerically enriched sulfoxides. |
| Biocatalytic Approaches | Employs enzymes for stereoselective oxidation of sulfides or reduction of racemic sulfoxides. nih.govscholarsresearchlibrary.com | Enables access to highly enantiopure samples of the target molecule for stereospecific studies. |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry is emerging as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. x-chemrx.comrsc.org These benefits, including precise control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability, are particularly relevant for the synthesis of isotopically labeled compounds. x-chemrx.com
The integration of flow chemistry could significantly benefit the synthesis of this compound. For instance, many oxidation reactions are highly exothermic; flow reactors with their high surface-area-to-volume ratio allow for superior heat management, preventing runaway reactions and minimizing the formation of byproducts like sulfones. rsc.org This level of control is crucial for maintaining the high selectivity needed in sulfoxide synthesis.
Furthermore, flow chemistry is well-suited for handling reactive or hazardous reagents that are often used in isotopic labeling. x-chemrx.com Automated synthesis platforms built around flow reactors can enable rapid reaction optimization and the creation of compound libraries. nih.gov For research purposes, such a platform could be used to efficiently explore different catalytic systems or reaction conditions for the synthesis of this compound and its analogs. The on-demand generation of reactive intermediates, a key feature of flow synthesis, can also improve reaction efficiency and safety. x-chemrx.com
Advanced Methodologies for Isotopic Labeling and Detection in Complex Chemical Systems
The utility of this compound as a tracer or internal standard is entirely dependent on the ability to accurately detect and quantify its isotopic label. Advanced analytical techniques are central to this endeavor.
Mass Spectrometry (MS) is a primary tool for detecting isotopically labeled compounds due to its ability to differentiate molecules based on their mass-to-charge ratio. wikipedia.org High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is particularly powerful for analyzing complex mixtures, allowing for the separation and identification of the deuterated compound from its non-labeled counterparts and other metabolites. nih.gov Stable isotope labeling, when coupled with MS, is a cornerstone of quantitative proteomics and metabolomics. cernobioscience.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique. While proton NMR (¹H NMR) is used to determine the structure of organic compounds, deuterium (B1214612) NMR (²H NMR) can be used to directly observe the deuterium signal, confirming the position and extent of deuteration. studymind.co.ukwikipedia.orgsigmaaldrich.com A combined ¹H NMR and ²H NMR approach has been established as a robust method for accurately determining the isotopic abundance in deuterated reagents. nih.gov This is critical for validating the isotopic purity of synthesized this compound. The absence of a signal in the ¹H NMR spectrum where the methyl group would appear, coupled with a corresponding signal in the ²H NMR spectrum, provides definitive evidence of successful deuteration. wikipedia.org
These advanced detection methods are crucial not only for characterizing the final product but also for mechanistic studies where this compound might be used to track reaction pathways. wikipedia.org
Q & A
Q. What are the established synthetic routes for allyl methyl-d3 sulfoxide, and how do reaction conditions influence selectivity?
this compound can be synthesized via oxidation of its sulfide precursor. For example, urea–hydrogen peroxide (UHP) in dichloromethane selectively oxidizes allyl-protected thioglycosides to sulfoxides with 89% yield while preserving allyl groups . Acidic or enzymatic hydrolysis of intermediates (e.g., Boc-protected allyl esters) may require RhCl(PPh₃)₃ catalysis to avoid decomposition . Deuterium labeling (methyl-d3) likely involves substituting hydrogen sources with deuterated reagents during methylation steps.
Q. How is allyl methyl sulfoxide identified and quantified in metabolic studies?
Gas chromatography-mass spectrometry (GC-MS) coupled with olfactometry is widely used. For instance, AMS (allyl methyl sulfide), AMSO (sulfoxide), and AMSO2 (sulfone) were detected in rat plasma and breast milk using GC-MS after garlic consumption, with AMSO identified via retention indices and fragmentation patterns . Stable isotope-labeled internal standards (e.g., methyl-d3) improve quantification accuracy in complex matrices.
Q. What are the primary metabolic pathways of allyl methyl sulfoxide in vivo?
In rats, allyl methyl sulfoxide arises from diallyl disulfide (DADS) metabolism via hepatic oxidation. It is further oxidized to allyl methyl sulfone (AMSO2) . In humans, sulfoxides like S-allyl-L-cysteine sulfoxide (ACSO) are cleaved by alliinase to allylsulfenic acid, which dimerizes into allicin or degrades to odorless metabolites (AMSO, AMSO2) .
Advanced Research Questions
Q. How does the stereochemical stability of this compound impact asymmetric synthesis?
Allylic sulfoxides undergo dynamic kinetic resolution under Rh-catalyzed hydrogenation. Theoretical studies show racemization via a six-membered transition state (16.4 kcal/mol activation energy), involving Rh-π-allyl sulfenate intermediates. Deuterium scrambling confirms allyl group rotation during catalysis, enabling enantioselective synthesis . Chiral sulfoxides (e.g., aryl methyl derivatives) can also induce asymmetry in aldehyde allylation reactions via Lewis base activation of SiCl₄ .
Q. What experimental strategies resolve contradictions in sulfoxide oxidation kinetics?
Conflicting oxidation rates may arise from solvent polarity, steric effects, or competing pathways. For example, UHP selectively oxidizes sulfides to sulfoxides without epoxidizing allyl groups, whereas m-CPBA may induce side reactions . Controlled conditions (e.g., low temperature, anhydrous solvents) and real-time monitoring via ¹H NMR or Raman spectroscopy can clarify mechanistic discrepancies.
Q. How do computational models predict the behavior of allyl methyl sulfoxide in catalytic systems?
Density functional theory (DFT) simulations of Rh-catalyzed hydrogenation reveal transition states for oxidative addition (η²-sulfenate binding) and allyl rotation (10TS, 16.6 kcal/mol). These models align with experimental deuterium scrambling data, validating the π-allyl intermediate’s role in stereochemical inversion .
Q. What advanced analytical techniques differentiate deuterated sulfoxides from non-labeled analogs?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) identifies methyl-d3 labeling via precise mass shifts (Δm/z = 3.022). Nuclear magnetic resonance (²H NMR) detects deuterium incorporation, while isotope ratio monitoring confirms purity. For metabolic studies, LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity .
Methodological Considerations
- Synthetic Optimization : Use UHP for selective sulfide-to-sulfoxide oxidation; avoid strong acids to prevent ester hydrolysis .
- Metabolic Profiling : Combine GC-MS with isotopic labeling to trace degradation pathways .
- Catalytic Asymmetry : Employ chiral sulfoxides or Rh catalysts with η²-binding ligands to control enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
